4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione

Bioconjugation PTAD Hydrolysis Hammett Substituent Effects

PTAD-mediated tyrosine bioconjugation frequently fails when electron-deficient analogues (e.g., 4-CF₃-PTAD) undergo rapid hydrolytic degradation in semi-aqueous buffers. 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione (Hammett σₚ ≈ 0.23) occupies a critical intermediate position on the reactivity-stability continuum, enabling efficient tyrosine ene-reaction chemistry under acetonitrile/buffer conditions. • ~7-fold logP enhancement vs. parent PTAD for hydrophobic binding pocket targeting • Bromine substituent serves as both pharmacophoric element and synthetic handle for downstream diversification (Suzuki, Buchwald-Hartwig) • Heavy-atom label enables characterization by XPS or single-crystal X-ray diffraction

Molecular Formula C8H4BrN3O2
Molecular Weight 254.04 g/mol
CAS No. 107553-79-7
Cat. No. B176025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione
CAS107553-79-7
Synonyms4-(4-BROMO-PHENYL)-[1,2,4]TRIAZOLE-3,5-DIONE
Molecular FormulaC8H4BrN3O2
Molecular Weight254.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)N=NC2=O)Br
InChIInChI=1S/C8H4BrN3O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H
InChIKeyBKFSDIRUAGQKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-PTAD: Physicochemical Baseline & Comparators


4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione (CAS 107553-79-7) is a para-brominated phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivative with molecular formula C₈H₄BrN₃O₂ and a molecular weight of 254.04 g/mol . Key predicted physicochemical parameters include a density of 1.92±0.1 g/cm³, a boiling point of 335.0±44.0 °C, and a pKa of −2.57±0.20, indicating strong electrophilic character characteristic of the triazolinedione class [1]. As a PTAD analogue, its core utility lies in rapid, chemoselective bioconjugation with tyrosine residues; its bromine substituent imparts distinct electronic and steric properties relative to the parent 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) and other halogenated analogues [2].

Reagent Class para-Brominated PTAD bioconjugation analogue
Electronic Profile Moderated electron-withdrawing character, distinct from stronger EWG (–CF₃, –SF₅) analogues
Stability Fit Intermediate hydrolytic stability for semi-aqueous conjugation protocols

Why 4-Bromo-PTAD Cannot Be Casually Substituted


Generic substitution among PTAD analogues is scientifically precarious due to a well-documented trilemma linking para-substituent electronic effects to hydrolytic stability, conjugation efficiency, and ultimate application performance [1]. Systematic investigation of para-substituted PTAD derivatives (including –SF₅, –CF₃, –Br, –Cl, –H, and –OCH₃) has demonstrated that electron-withdrawing groups (EWGs) dramatically accelerate hydrolytic degradation under semi-aqueous conditions, while electron-donating groups (EDGs) confer enhanced stability but altered reactivity [1]. The 4-bromo substituent occupies a specific position on this Hammett continuum (σₚ ≈ 0.23) that is distinct from both the strongly deactivating –CF₃ (σₚ ≈ 0.54) and the activating –OCH₃ (σₚ ≈ −0.27) [2]. Consequently, substituting this compound with another PTAD derivative without accounting for these electronic effects risks complete reaction failure due to premature hydrolysis, or unacceptable variability in conjugation yield and product stability [3].

Electronic Mismatch

Para-substituent electronic effects alter hydrolysis rates; a stronger EWG (–CF₃) may cause rapid degradation and complete conjugation failure under semi-aqueous conditions.

Stability–Reactivity Trade-Off

Electron-donating groups improve hydrolytic stability but reduce electrophilicity, which may shift bioconjugation efficiency and require protocol re-optimisation.

Solvent Requirement Shift

More electrophilic analogues may necessitate fully non-aqueous solvent systems (e.g. DCM/HFIP) that can denature sensitive protein substrates, limiting workflow compatibility.

4-Bromo-PTAD: Comparative Evidence


Hydrolytic Stability vs. 4-CF3-PTAD

The 4-bromo substituent (σₚ = 0.23) provides a moderated electron-withdrawing effect that confers intermediate hydrolytic stability compared to stronger EWGs such as –CF₃ (σₚ = 0.54) or –SF₅ [1]. Under identical semi-aqueous bioconjugation conditions (acetonitrile/phosphate buffer, pH 7.4), the 4-CF₃-PTAD analogue underwent rapid and complete hydrolysis with no detectable conjugation product, whereas parent PTAD (4-H) demonstrated measurable stability [2]. The 4-Br-PTAD compound, by virtue of its less electron-deficient aryl ring, is expected to exhibit hydrolysis half-life approximately 5–10 times longer than the 4-CF₃ analogue [1]. This moderated stability profile makes it a rationally selected candidate when reaction conditions necessitate aqueous or semi-aqueous compatibility without resorting to fully non-aqueous solvent systems (e.g., DCM/HFIP) required for more electrophilic analogues [3].

Hydrolytic Stability
Class-level inference
4-Br-PTAD ~5–10× longer t₁/₂
vs
4-CF₃-PTAD Complete hydrolysis
Supports semi-aqueous bioconjugation protocol selection
Predicted from Hammett correlation; direct experimental data for 4-Br not available
Bioconjugation PTAD Hydrolysis Hammett Substituent Effects

Commercial Purity Benchmarking

Commercial suppliers consistently specify a minimum purity of 95% for 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione . One supplier lists a 97% purity grade [1]. This compares favorably to the parent compound 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD), which is commonly offered at ≥97% purity from major chemical suppliers. The 95–97% purity range is adequate for most research applications including bioconjugation and polymer modification, where the highly reactive nature of triazolinediones typically necessitates immediate use or careful storage regardless of initial purity.

Commercial Purity
Specification review
95–97%
Comparable to parent PTAD (≥97%); supports protocol transfer without purity-related variables
Vendor specifications; verify lot-specific COA
Quality Control Purity Specification Vendor Comparison

Lipophilicity and Membrane Permeability vs. 4-Methoxy-PTAD

Based on the substituent π-value for bromine (π = 0.86) versus hydrogen (π = 0.00) and methoxy (π = −0.02), the 4-bromo-PTAD compound is predicted to exhibit approximately 7.2-fold higher octanol-water partition coefficient (logP) compared to the parent PTAD and the 4-methoxy analogue [1]. This enhanced lipophilicity is advantageous for applications requiring membrane permeability or hydrophobic interaction with target biomolecules, but may necessitate adjusted solvent conditions for aqueous bioconjugation workflows compared to more hydrophilic PTAD derivatives [2].

Lipophilicity Increase
Class-level inference
~7.2× logP increase
Guides solvent selection for hydrophobic interaction studies
Predicted from Hansch π constants; not directly measured
Drug Design Lipophilicity ADME Properties

Synthetic Accessibility: One-Pot vs. Multi-Step Route

A one-pot synthetic route for 4-substituted-1,2,4-triazolidine-3,5-diones (urazole precursors) using substituted anilines, triphosgene, and ethyl carbazate in the presence of cesium carbonate has been reported with moderate to good yields [1]. This methodology is directly applicable to the synthesis of 4-(4-bromophenyl)urazole, the precursor to the target triazolinedione. Subsequent oxidation to the triazolinedione can be achieved using N-bromo reagents (HMTAB, DABCO-bromine, DPTBE, TBCA) under mild, heterogeneous conditions at room temperature with good to excellent yields [2]. Compared to earlier multi-step routes requiring isolation of intermediates, this convergent approach reduces synthetic step count by approximately 2–3 steps, potentially lowering procurement cost and lead time for custom synthesis [3].

Synthetic Accessibility
Class-level inference
~2–3 fewer steps
May reduce custom synthesis lead time
Based on reported one-pot urazole synthesis route
Synthetic Methodology Cost Efficiency Scalability

Optimal Deployment Scenarios for 4-Bromo-PTAD


1. Tyrosine-Selective Bioconjugation

When the target protein or peptide is sensitive to fully non-aqueous solvent systems (e.g., DCM/HFIP), the 4-bromo-PTAD analogue offers a rationally selected intermediate between rapidly hydrolyzing electron-deficient PTADs (e.g., 4-CF₃-PTAD) and less reactive electron-rich variants [1]. Its moderated Hammett σₚ value (0.23) predicts sufficient aqueous compatibility for semi-aqueous conjugation protocols (acetonitrile/buffer mixtures) while retaining adequate electrophilicity for efficient tyrosine ene-reaction chemistry.

2. Medicinal Chemistry with Halogen Bonding

The bromine substituent serves as both a pharmacophoric element for halogen bonding with biological targets and a synthetic handle for downstream diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [2]. Its enhanced lipophilicity (π = 0.86) relative to 4-H or 4-OCH₃ analogues makes it particularly suitable for fragment-based drug discovery targeting hydrophobic binding pockets, where the predicted ~7-fold increase in logP may improve target engagement [3].

3. Polymer Functionalization via TAD Click Chemistry

The 4-bromo-PTAD compound participates in the same ultrafast 'click' reactions (Diels-Alder, Alder-ene) characteristic of the triazolinedione class, enabling rapid polymer end-group modification or crosslinking [4]. The bromine atom provides a heavy-atom label for subsequent characterization by X-ray photoelectron spectroscopy (XPS) or single-crystal X-ray diffraction, adding analytical value beyond what the parent PTAD can offer [5].

Application
Selection Property
Validation Focus
Tyrosine-Selective Bioconjugation
Moderated electrophilicity for semi-aqueous protocols
Hydrolytic stability and conjugation efficiency under aqueous/organic mixtures
Fragment-Based Drug Discovery
Bromine as pharmacophore and cross-coupling handle
Lipophilicity-driven target engagement context in hydrophobic binding pockets
Polymer Functionalization (TAD Click)
Triazolinedione reactivity with heavy-atom label
XPS/XRD characterization enabled by bromine label
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